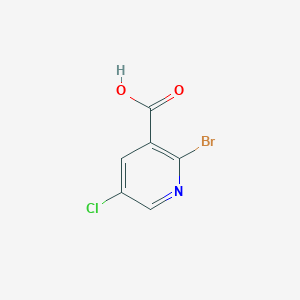

2-Bromo-5-chloronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUYLDGVNHUHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672146 | |

| Record name | 2-Bromo-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-79-0 | |

| Record name | 2-Bromo-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloronicotinic Acid: A Versatile Building Block in Modern Drug Discovery

CAS Number: 65550-79-0

This technical guide provides a comprehensive overview of 2-Bromo-5-chloronicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a plausible synthetic route, and detail its significant applications, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

This compound is a disubstituted pyridine derivative featuring a carboxylic acid, a bromine atom, and a chlorine atom at strategic positions on the pyridine ring. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures. The differential reactivity of the bromo and chloro substituents, coupled with the versatile carboxylic acid handle, allows for sequential and regioselective modifications, a critical aspect in the synthesis of compound libraries for drug discovery.

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, compounds like this compound serve as foundational starting materials for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 65550-79-0 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| Appearance | Solid | |

| Boiling Point | 343.1 ± 42.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |

| logP | 2.1957 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Chlorination of 2-Aminonicotinic acid

The synthesis would commence with the regioselective chlorination of commercially available 2-aminonicotinic acid. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 5-position.

-

Reagents: 2-Aminonicotinic acid, N-Chlorosuccinimide (NCS), and a suitable solvent such as acetonitrile or DMF.

-

Procedure:

-

Dissolve 2-aminonicotinic acid in the chosen solvent.

-

Slowly add N-Chlorosuccinimide to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

The product, 2-amino-5-chloronicotinic acid, can be isolated by precipitation or extraction.

-

Causality: The electron-donating nature of the amino group enhances the electron density at the ortho and para positions. The 5-position is para to the amino group, making it the most favorable site for electrophilic chlorination.

Step 2: Diazotization of 2-Amino-5-chloronicotinic acid

The resulting 2-amino-5-chloronicotinic acid is then converted to its corresponding diazonium salt. This is a classic transformation in aromatic chemistry.

-

Reagents: 2-Amino-5-chloronicotinic acid, sodium nitrite (NaNO₂), and hydrobromic acid (HBr).

-

Procedure:

-

Suspend 2-amino-5-chloronicotinic acid in an aqueous solution of hydrobromic acid and cool to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step.

-

Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates a highly reactive diazonium salt. This intermediate is a superb leaving group (N₂), facilitating subsequent nucleophilic substitution.[3][4]

Step 3: Sandmeyer Reaction to Introduce Bromine

The final step involves the copper(I)-catalyzed substitution of the diazonium group with a bromide ion, a hallmark of the Sandmeyer reaction.

-

Reagents: The in situ generated diazonium salt solution and copper(I) bromide (CuBr).

-

Procedure:

-

Slowly add the cold diazonium salt solution to a solution or suspension of copper(I) bromide.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The crude this compound can then be isolated by filtration or extraction.

-

Purification can be achieved by recrystallization from a suitable solvent.

-

Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] Copper(I) facilitates the reduction of the diazonium salt to an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Applications in Drug Discovery

The strategic placement of two different halogens and a carboxylic acid on the pyridine ring makes this compound a powerful tool in medicinal chemistry.

A Key Building Block for Protein Degraders (PROTACs)

One of the most exciting applications of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5][6][][8][9]

A PROTAC molecule is composed of three key components:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound is an ideal building block for the linker and/or the POI-binding moiety. The carboxylic acid can be readily converted to an amide to attach a linker, while the bromo and chloro groups provide orthogonal handles for further modifications, such as Suzuki coupling, to build out the POI-binding portion of the molecule.

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Suzuki Coupling for Library Synthesis

The presence of both bromo and chloro substituents allows for selective C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[10] Generally, the C-Br bond is more reactive than the C-Cl bond under standard Suzuki conditions. This differential reactivity enables the selective introduction of an aryl or heteroaryl group at the 2-position, followed by a subsequent coupling at the 5-position if desired. This sequential, regioselective approach is highly valuable for generating diverse libraries of compounds for screening against various biological targets.

Representative Experimental Protocol: Suzuki Coupling at the 2-Position

-

Reagents:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the 2-aryl-5-chloronicotinic acid derivative.

-

Trustworthiness of the Protocol: This protocol is based on well-established and widely published procedures for Suzuki-Miyaura cross-coupling reactions.[10] The progress of the reaction can be easily monitored by standard analytical techniques, and the purification methods are robust and reliable. The regioselectivity for the C-Br bond over the C-Cl bond is a predictable outcome based on the relative bond dissociation energies and the kinetics of oxidative addition to the palladium catalyst.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern provides chemists with orthogonal reactive sites, enabling the regioselective construction of complex molecules. Its emerging role in the synthesis of targeted protein degraders highlights its potential to contribute to the development of next-generation therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this valuable chemical entity in their synthetic endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Degrader Building Blocks [sigmaaldrich.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-5-chloronicotinic Acid: Structure, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-chloronicotinic acid, a halogenated heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core molecular and physicochemical properties, explore representative synthetic strategies with an emphasis on mechanistic rationale, and illuminate its emerging role as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Introduction: The Significance of a Halogenated Pyridine Scaffold

This compound (CAS No. 65550-79-0) is a substituted pyridine-3-carboxylic acid. The pyridine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions. The specific placement of bromine and chlorine atoms on this scaffold imparts unique chemical reactivity and metabolic stability, making it a highly valuable intermediate.

Its designation as a "Protein Degrader Building Block" highlights its contemporary relevance.[1] This positions the molecule as a key component for constructing Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2] This guide serves to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the bedrock of its application in any research or development context.

Molecular Structure

The formal IUPAC name for this compound is this compound.[3] Its structure consists of a central pyridine ring functionalized with a carboxylic acid group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position.

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below. These parameters are crucial for predicting its behavior in reaction solvents, its potential for crossing biological membranes, and for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [1][4][5][6] |

| Molecular Weight | 236.45 g/mol | [1][3][4][6] |

| CAS Number | 65550-79-0 | [1][3][4][7] |

| Physical Form | Solid | [3] |

| Boiling Point | 343.1 ± 42.0 °C (at 760 mmHg) | [3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |

| LogP (octanol-water partition coeff.) | 2.1957 | [4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [3][4][7] |

Synthesis and Characterization: A Mechanistic Approach

While numerous vendors supply this compound, understanding its synthesis provides invaluable insight into potential impurities and side-products. A robust synthesis relies on the controlled, regioselective halogenation of a pyridine core.

Retrosynthetic Workflow

A logical approach to synthesizing the target molecule involves the sequential halogenation of a more fundamental nicotinic acid precursor. The electron-deficient nature of the pyridine ring dictates the strategy for electrophilic aromatic substitution.

Caption: A potential retrosynthetic pathway for the target molecule.

Representative Synthetic Protocol

The following protocol is a representative, chemically sound methodology based on established principles for the synthesis of halogenated pyridines.

Objective: To synthesize this compound from 5-chloronicotinic acid.

Pillar of Trustworthiness: This protocol incorporates in-process checks and a final, multi-faceted characterization plan to serve as a self-validating system, ensuring the identity and purity of the final product.

Methodology:

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 5-chloronicotinic acid (1 equivalent) and a suitable solvent such as concentrated sulfuric acid.

-

Causality: Sulfuric acid acts as both a solvent and a protonating agent, which deactivates the pyridine ring towards electrophilic attack but can help direct the incoming electrophile.

-

-

Bromination:

-

Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Causality: NBS serves as a source of electrophilic bromine (Br+). The chloro- and carboxyl- groups are meta-directing on a benzene ring, but on a protonated pyridine ring, the regiochemistry is more complex, often favoring substitution at available positions not adjacent to the nitrogen.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The acidic solution will neutralize, causing the product to precipitate. Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to ensure full precipitation of the carboxylic acid.

-

Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.

-

Causality: The product is an organic acid, which is sparingly soluble in acidic aqueous media. This allows for its isolation by precipitation upon quenching the reaction.

-

-

Purification:

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the purified this compound.

-

Causality: Recrystallization is a highly effective method for removing isomeric impurities and unreacted starting material, which will have different solubility profiles than the desired product.

-

-

Characterization and Validation:

-

Mass Spectrometry (MS): Confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. Expected m/z for [M-H]⁻: ~234/236/238.

-

¹H NMR: Confirm the substitution pattern on the pyridine ring. Two distinct aromatic protons should be visible as doublets in the downfield region (typically 8-9 ppm).

-

¹³C NMR: Confirm the number of unique carbon environments in the molecule.

-

Purity Analysis (HPLC): Quantify the purity of the final product, which should typically be ≥98% for use in drug discovery workflows.

-

Core Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate.

A Scaffold for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] This molecule is an ideal starting point for PROTAC synthesis.

Caption: Role of the title compound as a foundational fragment in PROTAC design.

-

Linker Attachment Point: The carboxylic acid group provides a robust chemical handle for amide bond formation, one of the most common methods for attaching the linker element of a PROTAC.

-

Vector for Elaboration: The bromine and chlorine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic and modular attachment of the "warhead" portion of the PROTAC, which is designed to bind to the specific protein of interest. The differential reactivity of C-Br vs. C-Cl bonds can even allow for sequential, site-selective modifications.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning.[3]

-

Recommended PPE: Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[7]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and enabling tool for modern drug discovery. Its well-defined molecular structure, characterized physicochemical properties, and strategically placed reactive handles make it an exceptionally valuable building block. For researchers in medicinal chemistry, particularly those focused on developing next-generation therapeutics like targeted protein degraders, a thorough understanding of this compound's properties and potential is essential for accelerating the path to novel and effective medicines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 65550-79-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. scbt.com [scbt.com]

- 7. 65550-79-0|this compound|BLD Pharm [bldpharm.com]

2-Bromo-5-chloronicotinic acid safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-chloronicotinic Acid

For researchers, scientists, and drug development professionals, the incorporation of novel building blocks is paramount to innovation. This compound, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable reagent in the development of new bioactive compounds.

However, its utility in synthesis is matched by the importance of understanding its hazard profile to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety data for this compound, moving beyond a simple recitation of facts to explain the rationale behind safety protocols. By understanding the "why," researchers can cultivate a more intuitive and robust culture of safety.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity and its irritant effects on the skin, eyes, and respiratory system.

Different suppliers may present slightly varied classifications, but a consensus of available Safety Data Sheets (SDS) points to the following hazards:

| Hazard Class | Category | GHS Hazard Statement (H-code) |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed |

| H302: Harmful if swallowed | ||

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (STOT-SE) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1] or Warning[2][3]

Hazard Pictograms:

| Pictogram | Description | Associated Hazards |

|

| Skull and Crossbones | Acute toxicity (fatal or toxic) |

|

| Exclamation Mark | Irritant (skin and eye), Skin sensitizer, Acute toxicity (harmful), Narcotic effects, Respiratory tract irritant |

The variation in the acute oral toxicity classification (Category 3 "Toxic" vs. Category 4 "Harmful") highlights the importance of consulting the specific SDS provided by the supplier from whom the chemical was purchased. Regardless, the substance should always be treated as hazardous if ingested.

Engineering Controls and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound in a laboratory setting are inhalation of the dust, skin contact, and eye contact. Therefore, a multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

-

Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood.[2] This is the most critical engineering control as it minimizes the risk of inhaling the fine powder, which can cause respiratory irritation.[2][3]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.[2]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled.[4]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified. The following diagram illustrates the relationship between the hazard and the required protection:

Caption: Relationship between hazards and required PPE.

Detailed PPE Protocol:

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2] A face shield may be required for operations with a higher risk of splashing or dust generation.[2]

-

Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.[1][5] Gloves must be inspected before use and replaced if any signs of degradation are observed. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against skin contact.[5] For larger quantities or in situations with a high risk of dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: If work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

Safe Handling, Storage, and Disposal

Prudent Handling Practices

Safe handling is a proactive process designed to minimize exposure.

-

Avoid Dust Formation: This is a critical precaution.[2] Handle the solid gently. When transferring, use a spatula and avoid pouring, which can create airborne dust.

-

Grounding: For larger scale operations, prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring equipment is properly grounded.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and any exposed skin thoroughly after handling.[3]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Conditions to Avoid: Protect from moisture and direct sunlight.[6]

-

Incompatible Materials: Store away from strong oxidizing agents.[3][8]

-

Recommended Temperature: Store at room temperature or under refrigerated conditions (2-8°C or 4°C) as recommended by the supplier to maintain stability.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Classification: This material should be treated as hazardous waste.

-

Procedure: Dispose of the contents and container to an approved waste disposal plant.[3] Do not empty into drains.[2]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

The following flowchart outlines the immediate actions to be taken upon exposure.

Caption: First-aid response workflow.

-

Inhalation: If inhaled, move the person into fresh air.[1][2][3] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[1][3] If skin irritation occurs, get medical advice.[3]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and get medical attention.[3]

-

Ingestion: If swallowed, rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[1]

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[2]

-

Personal Protection: Wear the appropriate PPE as described in Section 2, including respiratory protection, gloves, and eye protection.[1][2]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[2]

-

Clean-up: Pick up and arrange disposal without creating dust.[2] Use a scoop or a high-efficiency vacuum cleaner.[6] Sweep up and shovel the material into a suitable, closed container for disposal.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

Physical, Chemical, and Toxicological Profile

A deeper understanding of the compound's properties provides context for the safety measures.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 65550-79-0 | [1][10] |

| Molecular Formula | C₆H₃BrClNO₂ | [2][10][11] |

| Molecular Weight | 236.45 g/mol | [2][9][11] |

| Appearance | Solid, white or off-white powder | [6][9] |

| Boiling Point | 343.1 ± 42.0 °C at 760 mmHg | |

| Storage Temperature | 4°C | [11] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[3][6]

-

Conditions to Avoid: Moisture, heat, and direct sunlight.[6]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[3]

Toxicological Information

The toxicological properties have not been fully investigated.[3] The available data indicates the following:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[2]

Conclusion

This compound is a valuable research chemical whose utility necessitates a thorough and proactive approach to safety. By understanding the specific hazards it presents—oral toxicity, irritation to the skin, eyes, and respiratory tract—and the rationale behind the prescribed safety protocols, researchers can handle this compound with confidence and minimize risk. Adherence to engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are the cornerstones of safe laboratory practice when working with this and other hazardous chemical intermediates.

References

- 1. echemi.com [echemi.com]

- 2. angenechemical.com [angenechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acid5-Bromo-2-chloronicotinic acid [xixisys.com]

- 6. lobachemie.com [lobachemie.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 11. chemscene.com [chemscene.com]

- 12. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromo-5-chloronicotinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Bromo-5-chloronicotinic acid (CAS No. 65550-79-0). As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, delving into the rationale behind each procedural recommendation to foster a proactive safety culture.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative.[2][3][4] Its reactivity is centered around the carboxylic acid group and the positions of the halogen substituents on the pyridine ring. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 65550-79-0 | [2][3][4][5][6] |

| Molecular Formula | C₆H₃BrClNO₂ | [2][3][4] |

| Molecular Weight | 236.45 g/mol | [1][2][3][4] |

| Appearance | Off-white to light yellow solid/powder | [1][7] |

| Purity | Typically ≥95-98% | [2][4][6] |

| Boiling Point | ~343.1 °C at 760 mmHg (Predicted) | |

| Storage Temperature | 4°C or 2-8°C recommended for long-term stability | [1][2] |

| Solubility | Soluble in methanol | [1] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous. A thorough understanding of its risks is the foundation of safe handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[8][9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9][10][11]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9][10][11]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][9][11]

Causality of Hazards: The acidic nature of the carboxylic acid group and the presence of halogens on the aromatic ring contribute to its irritant and corrosive properties.[12][13][14] As a fine powder, it can easily become airborne, posing an inhalation hazard that can irritate the mucous membranes and respiratory tract.[9][14]

Primary Routes of Exposure:

-

Inhalation: Breathing in dust particles.

-

Skin Contact: Direct contact with the solid or solutions.

-

Eye Contact: Exposure to dust or splashes.

-

Ingestion: Swallowing the substance.

Incompatible Materials and Hazardous Decomposition:

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11][15][16] Reactions can be exothermic and may compromise the integrity of the compound.

-

Hazardous Decomposition Products: Thermal decomposition under fire conditions can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[10][17]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.

1. Engineering Controls (Primary Line of Defense):

-

Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be performed inside a properly functioning chemical fume hood.[14][15][18] This is the most critical control measure to prevent the inhalation of fine dust particles.[14]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[19][20]

-

Emergency Equipment: An ANSI-compliant eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the work area.[15][20]

2. Personal Protective Equipment (PPE) (Secondary Line of Defense):

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[21] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][21]

-

Hand Protection: Nitrile gloves are suitable for protecting against incidental contact.[21] For extended handling or immersion, consult a glove compatibility chart to select a more resistant material. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[14]

-

Body Protection: A laboratory coat must be worn and fully buttoned.[12][21] For procedures with a higher risk of spills, a chemical-resistant apron is recommended.[18]

-

Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[12][14]

Section 4: Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Objective: To accurately weigh this compound and dissolve it in a solvent with minimal exposure risk.

Methodology:

-

Pre-Operation Safety Check:

-

Verify the chemical fume hood's certification is current and the airflow monitor indicates correct operation.

-

Ensure the work area within the hood is clean and uncluttered.

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Don all required PPE as specified in Section 3.

-

-

Weighing the Compound:

-

Place an analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance, tare it, and carefully transfer the weigh boat to the fume hood.

-

Within the fume hood, use a spatula to carefully transfer the desired amount of this compound from its storage container to the weigh boat.

-

Rationale: Performing the transfer in the hood contains any dust generated, preventing inhalation.[14]

-

Securely close the primary storage container immediately after dispensing.

-

-

Preparing the Solution:

-

Place a suitably sized beaker or flask containing a magnetic stir bar on a stir plate inside the fume hood.

-

Add the appropriate solvent to the flask.

-

Carefully add the weighed this compound powder to the solvent.

-

Rationale: Adding the solid to the liquid minimizes the potential for dust to become airborne compared to adding liquid to the dry powder.

-

Cover the flask (e.g., with paraffin film) to prevent vapor release and begin stirring until the solid is fully dissolved.

-

-

Labeling and Storage:

-

Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

-

Store the solution according to the guidelines in Section 5.

-

-

Decontamination and Cleanup:

-

Wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or towel (using a solvent that will not react) inside the fume hood.

-

Dispose of all contaminated disposable materials (gloves, weigh boat, wipes) in a designated hazardous waste container.[9]

-

Wash hands thoroughly with soap and water after the procedure is complete.[14]

-

Section 5: Storage and Segregation

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous incidents.

-

Container: Always store in the original, tightly sealed container.[10][15][17][19]

-

Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[15][16][20] A recommended long-term storage temperature is between 2-8°C.[1] Some suppliers also suggest storage under an inert atmosphere to maximize shelf life.[1][9]

-

Location: Store containers below eye level to minimize the risk of dropping and splashing during retrieval.[12][21]

-

Segregation: This is a critical safety measure. Store this compound separately from incompatible materials, particularly strong oxidizing agents and bases.[15][21]

Below is a logical workflow for the storage of a newly received container of this compound.

Caption: Decision workflow for safe storage and segregation.

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Spill Response (Minor Solid Spill):

-

Alert personnel in the immediate area.[12]

-

If safe to do so, restrict access to the spill area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.

-

Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[9][10][20] Avoid creating dust.[9]

-

Decontaminate the spill area with an appropriate solvent and washcloths, placing all cleanup materials into the waste container.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[9][10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

-

Section 7: Waste Disposal

All waste containing this compound, whether solid or in solution, is considered hazardous waste.

-

Collection: Collect waste in a clearly labeled, compatible, and tightly sealed container.[15] Do not mix with other waste streams unless compatibility is confirmed.[22]

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[7][9] All disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[9][22]

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 65550-79-0 [chemicalbook.com]

- 6. This compound | CAS:65550-79-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. chemical-label.com [chemical-label.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. research.arizona.edu [research.arizona.edu]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. scienceequip.com.au [scienceequip.com.au]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 22. merckmillipore.com [merckmillipore.com]

Harnessing the Synthetic Versatility of 2-Bromo-5-chloronicotinic Acid in Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract: 2-Bromo-5-chloronicotinic acid has emerged as a highly valuable and versatile scaffold in modern medicinal chemistry. Its unique trifunctional nature—a nucleophilic-substitution-ready chloro group, a more reactive bromo moiety ideal for cross-coupling, and a carboxylic acid primed for amidation—offers a robust platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the core synthetic transformations involving this building block, details field-proven experimental protocols, and discusses its potential applications in developing novel therapeutic agents, grounded in the principles of structure-activity relationship (SAR) analysis.

The Strategic Value of this compound: A Chemist's Perspective

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the potential for therapeutic innovation. This compound is a heterocyclic building block of significant interest due to its strategically positioned reactive sites.[1][2] The pyridine core is a common motif in many biologically active molecules, and the attached functional groups provide orthogonal handles for stepwise, controlled diversification.[3]

The true synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective elaboration at the 2-position.[4] Subsequently, the remaining chlorine atom can be targeted under more forcing conditions or via nucleophilic aromatic substitution. The carboxylic acid at the 3-position serves as a reliable anchor for constructing amide bonds, a cornerstone of medicinal chemistry for introducing a vast array of functional groups to modulate physicochemical properties and target engagement.[5][6]

Physicochemical Properties

A clear understanding of a scaffold's properties is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 65550-79-0 | [2][7] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 173-176 °C | [1] |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Core Synthetic Methodologies: From Scaffold to Library

The utility of this compound is best demonstrated through its application in two of the most powerful and widely used reaction classes in medicinal chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling.

Amide Bond Formation: Building Molecular Diversity

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, and for good reason.[6] It provides a stable, synthetically accessible linkage to append a nearly infinite variety of amines, thereby influencing a molecule's solubility, polarity, metabolic stability, and ability to form key hydrogen bonds with a biological target.

Causality of Experimental Design: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures.[8] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. A common and highly effective method is the conversion to an acyl chloride using oxalyl chloride or thionyl chloride, which is then readily displaced by the amine nucleophile.[5] The use of a catalytic amount of N,N-Dimethylformamide (DMF) facilitates the formation of the Vilsmeier reagent in situ, which is the active species in the conversion to the acyl chloride.

Caption: General workflow for two-step amide synthesis.

This protocol is a self-validating system. Successful formation of the acyl chloride is confirmed by the subsequent reaction with the amine. Progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is characterized by standard spectroscopic methods (NMR, MS).

-

Acyl Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add one drop of anhydrous DMF to catalyze the reaction.[5]

-

Stir the mixture at room temperature for 2-6 hours. The reaction can be monitored for the cessation of gas evolution.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 2-bromo-5-chloronicotinoyl chloride. This intermediate is typically used immediately without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in fresh anhydrous DCM (~0.2 M).

-

In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C using an ice bath.

-

Add the amine solution dropwise to the stirring acyl chloride solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

-

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has revolutionized C-C bond formation.[9] It is exceptionally tolerant of a wide range of functional groups, making it a workhorse in late-stage functionalization and library synthesis.[10][11] For this compound, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups, primarily at the more reactive 2-position, creating biaryl structures prevalent in many drugs.[4]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[9][11] The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation, where the organic moiety from an activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12] A base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]

This protocol is designed for reliability. The choice of catalyst, base, and solvent is critical for success. Degassing the reaction mixture is a mandatory step to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Setup:

-

To a pressure-rated vial or round-bottom flask equipped with a stir bar, add the this compound derivative (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq). [12] * Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand. [10] * Seal the vessel with a septum.

-

-

Degassing and Reaction:

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water (typically 4:1 to 10:1 v/v). [12] * Heat the reaction mixture to 80-110 °C and stir overnight (12-24 hours). Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the 2-aryl-5-chloronicotinic acid derivative.

-

Strategic Applications and SAR-Guided Drug Design

The true potential of this compound is realized when these core reactions are used to build libraries of compounds for biological screening. Nicotinic acid and its derivatives have a rich history in medicine, from being the first lipid-lowering drug to serving as scaffolds for agents targeting a range of diseases.

[3][13][14]Potential Therapeutic Areas:

-

Metabolic Diseases: As an analog of nicotinic acid, derivatives could be explored for their effects on lipid metabolism. *[15] Oncology & Inflammation: Biaryl structures, readily synthesized via Suzuki coupling, are privileged motifs in many kinase inhibitors and anti-inflammatory agents. *[1] Infectious Diseases: Halogenated heterocyclic compounds have shown promise as antimicrobial agents. *[16][17] Neuroscience: The pyridine core is central to ligands for nicotinic acetylcholine receptors (nAChRs), which are key targets for neurological disorders.

[18]The process of optimizing a hit compound from a screening campaign into a lead candidate relies on understanding the Structure-Activity Relationship (SAR). By systematically varying the R¹ group (via amide coupling) and the R² group (via Suzuki coupling), researchers can probe the target's binding pocket and refine the molecule's properties.

[19][20]##### SAR Exploration Workflow

Caption: Iterative cycle of SAR-guided drug discovery.

For example, SAR studies might reveal that a bulky, hydrophobic group at the 2-position (R²) enhances potency, while a hydrogen bond donor at the amide (R¹) is critical for target binding. T[21][22]his knowledge guides the next round of synthesis, focusing efforts on the most promising chemical space.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable and differential reactivity allows medicinal chemists to efficiently and systematically generate novel, diverse, and complex molecules. By mastering the core synthetic transformations of amide coupling and palladium-catalyzed cross-coupling, researchers can fully exploit this scaffold's potential. As the demand for novel therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will remain a cornerstone of successful medicinal chemistry campaigns.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. scbt.com [scbt.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. youtube.com [youtube.com]

- 13. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Spectroscopic Analysis of 2-Bromo-5-chloronicotinic Acid: A Predictive and Interpretive Guide

Abstract: 2-Bromo-5-chloronicotinic acid is a halogenated pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical agents. Its structural elucidation is paramount for quality control and reaction monitoring. This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While specific experimental spectra for this compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust interpretive framework for researchers.

Introduction: The Structural Imperative

This compound (CAS: 65550-79-0, Molecular Formula: C₆H₃BrClNO₂, Molecular Weight: 236.45 g/mol ) is a substituted pyridine carboxylic acid.[1][2] The precise arrangement of the bromo, chloro, and carboxylic acid substituents on the pyridine ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development workflow. Spectroscopic methods provide a non-destructive and highly informative means to achieve this structural verification. This guide explains the causal relationships between the molecular structure of this compound and its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive evidence for the substitution pattern.

Predicted ¹H NMR Spectroscopy

The structure of this compound features two aromatic protons on the pyridine ring. These protons are in different chemical environments and are expected to appear as distinct signals.

Experimental Protocol (Typical):

-

Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted Data & Interpretation:

The pyridine ring has two protons at positions 4 and 6.

-

H-4: This proton is ortho to the chlorine atom and meta to the carboxylic acid group.

-

H-6: This proton is ortho to the nitrogen atom and meta to the chlorine atom.

These two protons are adjacent to each other on the ring and should exhibit spin-spin coupling, appearing as a pair of doublets. For the isomeric 5-Bromo-2-chloronicotinic acid, the two aromatic protons appear as doublets at δ 8.66 and 8.43 with a small coupling constant of J = 2.5 Hz.[3] For our target molecule, we expect a similar pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield (deshielded).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | ~8.5 - 8.8 | Doublet (d) | ~2.5 - 3.0 | Proton at C6 |

| H-4 | ~8.2 - 8.5 | Doublet (d) | ~2.5 - 3.0 | Proton at C4 |

| -COOH | >10 (variable) | Broad Singlet (br s) | N/A | Carboxylic Acid Proton |

Causality Behind Predictions: The electron-withdrawing nature of the pyridine nitrogen, the bromine, the chlorine, and the carboxylic acid group deshields the ring protons, shifting their signals to a downfield region (typically >8.0 ppm).[4] The observed coupling between H-4 and H-6 as doublets confirms their ortho relationship. The carboxylic acid proton is acidic and its chemical shift can be highly variable and dependent on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

Predicted Data & Interpretation:

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165 - 175 | Carboxylic Acid Carbonyl |

| C-5 | ~148 - 152 | C-Cl |

| C-6 | ~145 - 150 | C-H (adjacent to N) |

| C-2 | ~140 - 145 | C-Br |

| C-4 | ~130 - 135 | C-H |

| C-3 | ~125 - 130 | C-COOH |

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is the most downfield signal.[5] The carbons directly attached to the electronegative halogen atoms (C-2 and C-5) and the nitrogen atom (C-6) are also significantly deshielded. The quaternary carbons (C-2, C-3, C-5) will typically show lower intensity peaks compared to the protonated carbons (C-4, C-6).

Caption: Correlation of molecular structure to predicted NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for identifying the key functional groups within the molecule, particularly the carboxylic acid moiety and the aromatic ring.

Experimental Protocol (Typical):

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the characteristic absorption bands.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid, hydrogen-bonded) |

| ~1710 - 1680 | Strong | C=O stretch (carbonyl of the carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C and C=N ring stretching vibrations (aromatic) |

| ~1300 - 1200 | Medium | C-O stretch (coupled with O-H bend) |

| Below 850 | Medium-Strong | C-Cl and C-Br stretches |

Causality Behind Predictions: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of its hydrogen-bonded dimeric structure in the solid state.[6] The strong carbonyl (C=O) absorption confirms the presence of the acid. Aromatic ring stretches provide evidence for the pyridine core, while absorptions in the lower frequency "fingerprint region" will correspond to the carbon-halogen bonds.[7]

Caption: Relationship between functional groups and IR absorptions.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. For a compound containing both bromine and chlorine, the isotopic pattern is a key diagnostic feature.

Experimental Protocol (Typical):

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by GC or LC.

-

Ionize the sample using a technique like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Detect the ions and record their mass-to-charge ratio (m/z).

Predicted Data & Interpretation:

The molecular weight is 236.45 g/mol .[2] However, the mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Molecular Ion (M⁺) Cluster: A characteristic pattern of four peaks will be observed.

-

M⁺: (C₆H₃⁷⁹Br³⁵Cl₁₄N₁₆O₂) - m/z ≈ 235

-

M+2: (C₆H₃⁸¹Br³⁵Cl or C₆H₃⁷⁹Br³⁷Cl) - m/z ≈ 237 (most intense peak in the cluster)

-

M+4: (C₆H₃⁸¹Br³⁷Cl) - m/z ≈ 239

-

-

Key Fragments: Common fragmentation in carboxylic acids involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45).

Predicted Mass Spectrometry Data:

| m/z (approx.) | Relative Intensity | Assignment |

| 235, 237, 239 | Variable (Isotopic Pattern) | Molecular Ion Cluster [M]⁺ |

| 218, 220, 222 | Low | [M-OH]⁺ |

| 190, 192, 194 | Medium | [M-COOH]⁺ |

Causality Behind Predictions: The unique isotopic signature of bromine and chlorine provides a nearly foolproof method for confirming the elemental composition of the parent ion. PubChemLite predicts an [M-H]⁻ peak at m/z 233.89 and an [M+H]⁺ peak at m/z 235.91, which aligns with the calculated monoisotopic mass. The fragmentation is driven by the stability of the resulting ions and neutral losses.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure of synthesized or purchased material. The key identifiers are the pair of doublets in the ¹H NMR spectrum, the characteristic isotopic cluster in the mass spectrum, and the broad O-H and strong C=O stretches in the IR spectrum. When experimental data is acquired, it should be compared against these predictions to confirm structural integrity.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum [chemicalbook.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Importance of 2-Bromo-5-chloronicotinic Acid

An In-depth Technical Guide to the Commercial Sourcing and Application of High-Purity 2-Bromo-5-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 65550-79-0) is a halogenated heterocyclic carboxylic acid. Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][2][3] Particularly in the pharmaceutical and agrochemical industries, this compound serves as a critical starting material or intermediate for constructing more complex molecules with specific biological activities.[4][5] Its utility is primarily derived from the distinct reactivity of its functional groups, which allows for selective chemical transformations such as amide bond formations, esterifications, and palladium-catalyzed cross-coupling reactions.

This guide provides a senior application scientist’s perspective on sourcing high-purity this compound, validating its quality, and utilizing it effectively in a laboratory setting. We will delve into the landscape of commercial suppliers, the critical necessity of high purity for reproducible research and development, and the analytical methodologies required to ensure that the material meets the stringent demands of drug discovery.

The Non-Negotiable Requirement for High Purity in Research & Development

In drug discovery and development, the quality of the inputs directly dictates the success of the outputs.[6] The use of high-purity reagents is not merely a preference but a foundational pillar of scientific integrity and efficiency.

-

Ensuring Efficacy and Safety: The active pharmaceutical ingredient (API) must be of exceptional purity to provide a consistent therapeutic effect.[6][7] Impurities, even at trace levels, can have unintended biological activity, leading to adverse side effects or reduced drug efficacy.[8][9] Impurities originating from a starting material like this compound can carry through the synthetic route, complicating purification of the final API and potentially compromising patient safety.[7]

-

Streamlining Synthesis and Analysis: High-purity starting materials lead to cleaner reactions with fewer side products. This simplifies the purification of intermediates and final compounds, saving significant time and resources. It also makes the analysis and interpretation of reaction outcomes, such as by NMR or LC-MS, more straightforward.

The difference between a "research grade" (e.g., 97-98%) and a "pharmaceutical grade" (>99.5%) material is significant, with the latter requiring rigorous quantification of impurities at levels often below 0.1%.[10] For early-stage discovery, a well-characterized high-purity reagent is essential for generating reliable biological data.

Commercial Supplier Landscape for this compound

A number of chemical suppliers provide this compound, primarily for research and development purposes. When selecting a supplier, researchers should look for transparency in documentation (e.g., availability of a Certificate of Analysis) and consistency in quality. Below is a comparative overview of several recognized suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight | Notes |

| ChemScene | ≥98% | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Often cited in aggregate catalogs like Sigma-Aldrich.[1][3] |

| Santa Cruz Biotechnology | Not explicitly stated; lot-specific | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Marketed as a biochemical for proteomics research.[2] |

| BLD Pharm | Purity specified by batch | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Provides access to analytical data like NMR and HPLC.[11] |

| Sigma-Aldrich (distributor) | 97% or 98% (varies by source) | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Distributes from various sources, including ChemScene.[3][12] |

| Huateng Pharma | 95% | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | A supplier of pharmaceutical intermediates.[13] |

| HDH Pharma Inc. | Min 98% | 65550-79-0 | C₆H₃BrClNO₂ | 236.45 | Marketed as a protein degrader building block.[4] |

Note: Purity levels are as stated on supplier websites and may vary by batch. It is imperative to request a lot-specific Certificate of Analysis for critical applications.

A Self-Validating Framework for Supplier and Material Qualification

To ensure the quality and consistency of sourced materials, a systematic qualification process is essential. This workflow ensures that the material is suitable for its intended use before being committed to large-scale or critical experiments.

Caption: Supplier & Material Qualification Workflow.

Workflow Explanation:

-

Screening & Documentation: Begin by identifying suppliers and immediately requesting a lot-specific Certificate of Analysis. The CoA should clearly state the purity (e.g., by HPLC or qNMR) and the methods used.

-

In-House Verification: Never rely solely on the supplier's CoA. Procure a small sample and perform your own analytical checks. The key is to use an orthogonal method—if the supplier used HPLC, consider using qNMR or LC-MS to get a more complete picture. This step validates the supplier's claims.

-

Functional Validation: Chemistry is the ultimate test. Run a small-scale, well-understood reaction. A high-purity starting material should yield a clean reaction profile with minimal side products. This confirms the material's fitness for its intended purpose.

-

Approval: Only after passing these checks should the supplier and specific lot be approved for use in critical research campaigns.

Core Analytical Techniques for Purity Verification

Assessing chemical purity is a multi-faceted task that relies on a combination of analytical techniques.[14]

Caption: Orthogonal Analytical Workflow for Purity Assessment.

| Technique | Principle | What It Measures | Advantages | Limitations |

| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | The relative abundance of the main component and any impurities that have a chromophore. | Highly sensitive and quantitative; the gold standard for purity analysis. | Requires a chromophore for UV detection; non-chromophoric impurities may be missed. |

| qNMR | Integration of NMR signals relative to a certified internal standard. | An absolute measure of purity (mass fraction) of the target molecule.[10] | Universal detection (no chromophore needed); highly accurate and traceable to a primary standard. | Lower sensitivity than HPLC; requires a pure, stable internal standard. |

| LC-MS | Combines the separation of HPLC with the mass analysis of mass spectrometry. | The mass-to-charge ratio of the main component and separated impurities. | Excellent for identifying unknown impurities by their molecular weight. | Response factors can vary, making it less quantitative than HPLC with UV detection. |

| Melting Point | The temperature range over which a solid turns to liquid. | The presence of impurities, which typically depress and broaden the melting range.[9][14] | Fast, inexpensive, and requires minimal equipment. | Not quantitative; insensitive to small amounts of impurities. |